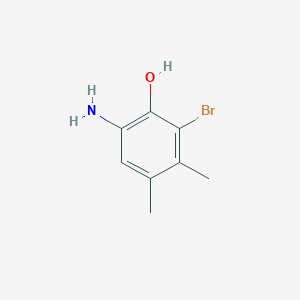![molecular formula C11H9ClN4O B3038373 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-53-4](/img/structure/B3038373.png)
2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Übersicht
Beschreibung
The compound 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a derivative of 1H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a third nitrogen at position 4. This structure is known for its versatility in chemical reactions and its potential for generating a wide variety of substituted compounds.
Synthesis Analysis
The synthesis of triazole derivatives can involve the alkylation of substituted triazoles. For instance, the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile can lead to N-cyanomethyl derivatives, as described in the synthesis of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles . Although the specific synthesis of 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography, which provides information about the stereochemistry of the compound. For example, the paper on ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles provides single crystal X-ray structures to confirm the stereochemistry of the exocyclic ethene bond . Similarly, the structure of substituted triazole acetonitriles was determined by X-ray analysis .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. The paper on substituted triazole acetonitriles mentions the condensation of these compounds at the activated methylene group with acetone, leading to the formation of new derivatives . The reactivity of the triazole ring allows for the introduction of various substituents, which can significantly alter the chemical properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be inferred from spectroscopic data such as IR, 1H NMR, and 13C NMR. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was indicated by its IR, 1H NMR, and 13C NMR spectra . These techniques are crucial for confirming the identity of the synthesized compounds and for understanding their behavior in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : A study by Demirbaş et al. (2010) synthesized compounds containing the 1,2,4-triazole moiety and evaluated their antimicrobial activities. These compounds showed good antimicrobial activities against test microorganisms, comparable to ampicillin (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Antimicrobial and Anti-Inflammatory Activities : Gadegoni and Manda (2013) synthesized novel compounds with 1,2,4-triazole moiety, which exhibited antimicrobial activity against various bacteria. Additionally, these compounds were tested for their anti-inflammatory activity (Gadegoni & Manda, 2013).
Lipase and α-Glucosidase Inhibition : Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from similar triazole structures and investigated their potential as lipase and α-glucosidase inhibitors. Some compounds showed significant inhibitory activity (Bekircan, Ülker, & Menteşe, 2015).
Spectroscopic and Structural Studies : Şahin et al. (2014) conducted spectroscopic and structural studies on compounds including the 1,2,4-triazole ring. They used X-ray diffraction and various spectroscopic methods to characterize these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Electrochemical Studies : The study by Pushkareva and Zenkevich (2019) focused on the electrochemical transformation of a compound structurally related to 1,2,4-triazoles in mixed-aqueous solvents. They identified several products of electrochemical transformations through chromatography-mass spectroscopy (Pushkareva & Zenkevich, 2019).
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-8-14-15(6-5-13)11(17)16(8)10-4-2-3-9(12)7-10/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXRGOXHDMJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3038293.png)

![[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B3038297.png)

![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)




![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)
